molecular formula C25H19ClN4O2 B11210016 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-methyl-N-phenylacetamide

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-methyl-N-phenylacetamide

Cat. No.: B11210016
M. Wt: 442.9 g/mol
InChI Key: CNTHOZBHDDIMJK-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimido[1,2-a]benzimidazoles , which have garnered attention due to their diverse biological activities. Nitrogen-containing heterocyclic compounds like these play a crucial role in drug development . Now, let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One notable method is the alkylation of pyrimidobenzimidazole with dimethyl sulfate hydrate to yield 1,4-dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one .

Industrial Production:: While specific industrial production methods may vary, researchers have explored scalable routes to synthesize this compound. Optimization for large-scale production remains an ongoing area of interest.

Chemical Reactions Analysis

Reactivity::

    Oxidation: This compound can undergo oxidation reactions.

    Reduction: Reduction processes are also relevant.

    Substitution: Substitution reactions may occur at various positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

    Substitution: Various halogenating agents (e.g., , , or ).

Major Products:: The specific products formed depend on reaction conditions and substituents. Further research is needed to explore these in detail.

Scientific Research Applications

Chemistry::

    Drug Development: Investigate its potential as a lead compound for novel drugs.

    Catalysis: Explore its catalytic properties in organic transformations.

Biology and Medicine::

    Antiviral Activity: Given the success of related compounds (e.g., ), further study its antiviral potential.

    Enzyme Inhibition: Investigate its effects on specific enzymes.

Industry::

    Materials Science: Assess its use in materials with unique properties.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

Similar Compounds::

    Benzimidazole: A structurally related compound with diverse applications.

    Pyrimidobenzimidazole: A precursor in the synthesis of our compound.

Properties

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C25H19ClN4O2/c1-28(19-10-3-2-4-11-19)24(32)16-29-21-12-5-6-13-22(21)30-23(31)15-20(27-25(29)30)17-8-7-9-18(26)14-17/h2-15H,16H2,1H3

InChI Key

CNTHOZBHDDIMJK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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